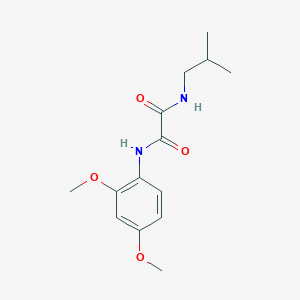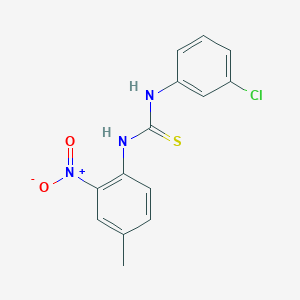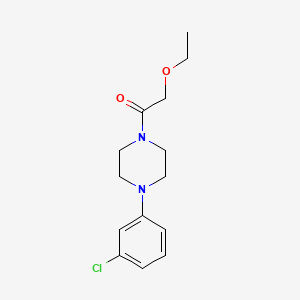
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs called CB2 receptor agonists. This compound has been found to have potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide exerts its effects by binding to the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, improve neurological function, and protect against neurodegeneration. Additionally, this compound has been found to have a good safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in lab experiments is its high selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor without affecting other receptors in the body. Additionally, this compound has been found to have good oral bioavailability, making it a convenient compound to administer in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models. Moreover, the development of more water-soluble analogs of this compound may improve its pharmacokinetics and bioavailability. Finally, the potential use of this compound in combination with other drugs for the treatment of pain and inflammation should be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases. Its mechanism of action involves the activation of the CB2 receptor, which leads to a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, such as its high selectivity for the CB2 receptor, its limited solubility in water may affect its pharmacokinetics and bioavailability. Nonetheless, there are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and in combination with other drugs for the treatment of pain and inflammation.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to have analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. Moreover, it has been suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)8-15-13(17)14(18)16-11-6-5-10(19-3)7-12(11)20-4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUBLWLRJPOMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)
![5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)
![5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4656472.png)
![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4656488.png)
![3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)
![1-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4656516.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)


![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)